![molecular formula C22H21NO4 B12598799 2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide CAS No. 648924-36-1](/img/structure/B12598799.png)
2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide is a chemical compound that belongs to the class of benzamides Benzamides are known for their diverse applications in various fields such as medicine, biology, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves the reaction of 2-hydroxy-5-methoxybenzoic acid with 3-(2-phenylethoxy)aniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities such as antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and chelate metal ions . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-5-methoxybenzamide
- 3-(2-Phenylethoxy)aniline
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
Uniqueness
2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide is unique due to its specific structural features, such as the presence of both hydroxyl and methoxy groups on the benzamide core, as well as the phenylethoxy substituent. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
648924-36-1 |
|---|---|
Formule moléculaire |
C22H21NO4 |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
2-hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C22H21NO4/c1-26-18-10-11-21(24)20(15-18)22(25)23-17-8-5-9-19(14-17)27-13-12-16-6-3-2-4-7-16/h2-11,14-15,24H,12-13H2,1H3,(H,23,25) |
Clé InChI |
FXOWKZIQMWUDSH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)O)C(=O)NC2=CC(=CC=C2)OCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Bis(sulfanylidene)octahydropyrimido[5,4-d]pyrimidine-4,8-dione](/img/structure/B12598716.png)
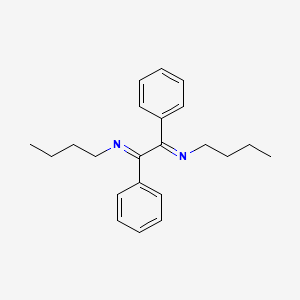
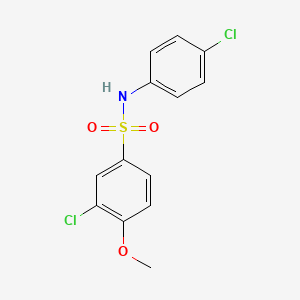
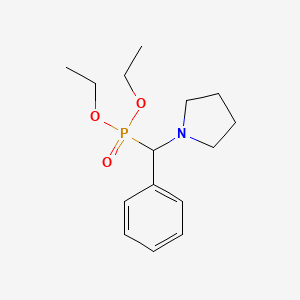
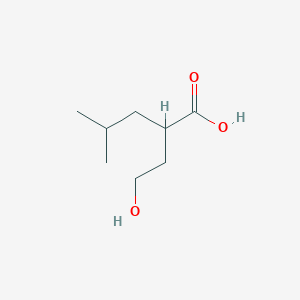
![1-[tert-Butyl(dimethyl)silyl]butan-1-ol](/img/structure/B12598743.png)
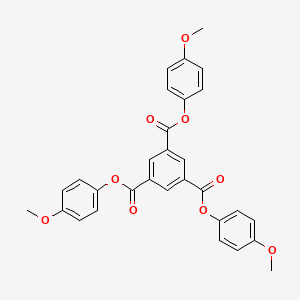
![Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl-](/img/structure/B12598756.png)
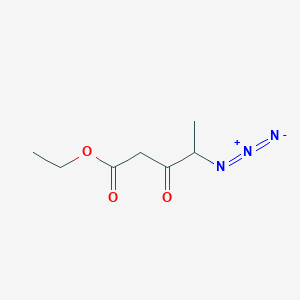

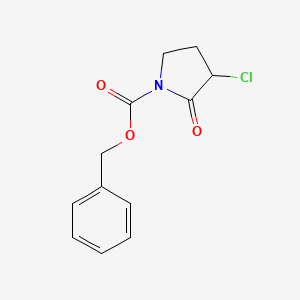
![4-(2,4-Dichloro-5-methoxyanilino)-6-methoxy-7-[2-(1-methylpiperidin-4-yl)ethoxy]quinoline-3-carbonitrile](/img/structure/B12598785.png)

![2-Hydroxy-4-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598832.png)
